molecular formula C6H13NO B072598 N-sec-Butylacetamide CAS No. 1189-05-5

N-sec-Butylacetamide

Cat. No. B072598
CAS RN: 1189-05-5
M. Wt: 115.17 g/mol
InChI Key: FILVHGGOUFZULB-UHFFFAOYSA-N
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Description

"N-sec-Butylacetamide" is a chemical compound belonging to the class of amides. It has been studied in various contexts, including its self-association through hydrogen bonding and its potential applications in fields like chemistry and pharmacology.

Synthesis Analysis

  • Synthesis Technology : The synthesis of sec-Butylacetamide involves using iron chloride as a catalyst and cyclohexane as a dehydrating agent. This process has been optimized for industrial production with a yield of over 93.8% (Yuan, 2007).

  • Synthesis and Coordination Properties : The compound has been synthesized via a Ritter synthesis, and its coordination chemistry with Europium (Eu) has been examined, showing chelation in a tridentate fashion on the Eu(III) (Binyamin et al., 2006).

Molecular Structure Analysis

  • IR Study of N-butylacetamides : Infrared spectroscopy has been used to study the self-association of N-sec-Butylacetamide, revealing details about its molecular structure and hydrogen bonding behavior (Nikolić et al., 1990).

  • Microwave Spectroscopy : The rotational spectrum of N-tert-Butylacetamide, a related compound, has been measured, providing insights into the molecular structure and internal rotation of the acetyl methyl group (Kannengießer et al., 2016).

Chemical Reactions and Properties

  • Reactions with Other Compounds : N-sec-Butylacetamide exhibits various chemical reactions, including interactions with other compounds like trastuzumab, indicating potential pharmaceutical applications (Ali et al., 2023).

  • Conversion into Acetamido Group : The N-benzylacetamido group, closely related to N-sec-Butylacetamide, can be rapidly converted into the acetamido group, proposing a route to acetylated amines (Gigg & Conant, 1983).

Physical Properties Analysis

  • Gas Phase Pyrolysis : The kinetics of the gas phase pyrolysis of N-t-butylacetamide have been studied, providing insights into its physical properties and decomposition behavior (Maccoll & Nagra, 1973).

Chemical Properties Analysis

  • Antiseizure Profile : sec-Butyl-propylacetamide, a related compound, has shown a broad-spectrum antiseizure profile, indicating the significance of the chemical properties of N-sec-Butylacetamide in pharmacology (Shekh-Ahmad et al., 2013).

  • Homogeneous Pyrolysis : The homogeneous gas phase pyrolysis of N-t-butylacetamide, a related compound, shows significant insights into the chemical properties and reaction mechanisms (Maccoll & Nagra, 1973).

Scientific Research Applications

Anticonvulsant Activity

N-sec-Butylacetamide derivatives have shown significant promise in the field of epilepsy treatment. sec-Butyl-propylacetamide (SPD), a closely related compound, exhibits a broad-spectrum antiseizure profile, demonstrating efficacy in rodent seizure models, and is particularly effective against status epilepticus and neuroprotection in organophosphate-induced neuronal damage. These findings suggest potential applications of N-sec-Butylacetamide derivatives in developing novel antiepileptic drugs and treatments for nerve agent poisoning (White et al., 2012); (Shekh-Ahmad et al., 2013); (Bar-Klein et al., 2014).

Cancer Therapy Enhancement

In cancer research, 2-(Benzhydryl sulfinyl)-N-sec-butylacetamide, isolated from figs, has been identified to augment the efficacy of trastuzumab-triggered phagocytic killing of cancer cells. This interaction with Fcγ receptors suggests the potential of N-sec-Butylacetamide derivatives in enhancing immune-mediated cancer treatments, providing a novel approach to ovarian cancer therapy (Ali et al., 2023).

Safety And Hazards

While specific safety and hazard information for N-sec-Butylacetamide is not available in the retrieved sources, it’s important to handle all chemical compounds with care, following appropriate safety guidelines .

properties

IUPAC Name

N-butan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-5(2)7-6(3)8/h5H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILVHGGOUFZULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324267
Record name N-butan-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-sec-Butylacetamide

CAS RN

1189-05-5
Record name N-sec-Butylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-sec-Butylacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-butan-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-SEC-BUTYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5CH7JSC3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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